5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride
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Overview
Description
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a ketone with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst optimization are often employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one hydrochloride: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic core.
Spiro[3.4]octan-5-one: Another spirocyclic compound with a different substitution pattern.
Uniqueness
5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride is unique due to its specific aminomethyl and oxo functional groups, which impart distinct chemical reactivity and biological activity compared to other spirocyclic compounds .
Properties
IUPAC Name |
5-(aminomethyl)-6-oxaspiro[3.4]octan-7-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-5-6-8(2-1-3-8)4-7(10)11-6;/h6H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNURBQDFOCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)OC2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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